1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)-
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Overview
Description
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- is an organic compound with a complex structure that includes both carboxylic acid and hydroxybenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- typically involves multi-step organic reactions. One common method includes the esterification of 1,3-benzenedicarboxylic acid with methanol to form dimethyl 1,3-benzenedicarboxylate. This intermediate is then subjected to hydrolysis and subsequent reactions with appropriate reagents to introduce the hydroxy and hydroxybenzoyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as polyesters and resins.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- involves its interaction with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions. These interactions can modulate enzyme activities and cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, 5-hydroxy-: Lacks the hydroxybenzoyl group.
1,3-Benzenedicarboxylic acid, 4-hydroxy-: Differs in the position of the hydroxy group.
1,3-Benzenedicarboxylic acid, 5-nitro-: Contains a nitro group instead of a hydroxybenzoyl group.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- is unique due to the presence of both hydroxy and hydroxybenzoyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form complex molecular structures makes it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
820243-51-4 |
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Molecular Formula |
C15H10O7 |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
5-hydroxy-4-(2-hydroxybenzoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O7/c16-10-4-2-1-3-8(10)13(18)12-9(15(21)22)5-7(14(19)20)6-11(12)17/h1-6,16-17H,(H,19,20)(H,21,22) |
InChI Key |
DDQWYQYUNOWSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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